3-bromo-4-methoxy-4-oxobutanoic acid
Overview
Description
3-bromo-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H7BrO4 It is a derivative of butanoic acid, featuring a bromine atom, a methoxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methoxy-4-oxobutanoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
3-bromo-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-4-oxobutanoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
3-bromo-4-methylbenzoic acid: Contains a benzene ring instead of the butanoic acid backbone.
3-bromo-4-methoxyphenethylamine: Features an amine group and a phenyl ring.
Uniqueness
3-bromo-4-methoxy-4-oxobutanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the butanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
3-Bromo-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula CHBrO. It is characterized by the presence of a bromine atom, a methoxy group, and a ketone functional group, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemical research, due to its potential applications as an enzyme inhibitor and its role in protein modification.
Structural Features
The structural features of this compound allow it to interact with biological targets effectively. The presence of the bromine atom enhances its reactivity, while the methoxy group influences its solubility and interaction with biological molecules.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | CHBrO | Contains a methoxy group and a ketone functional group |
4-Methoxy-4-oxobutanoic acid | CHO | Lacks the bromine atom |
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : The ketone group can be reduced to an alcohol.
- Substitution : The bromine atom can be replaced by other nucleophiles, leading to various derivatives.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is crucial in studies focused on enzyme inhibition, particularly in the context of therapeutic applications.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes:
- Cholinesterases : It has been evaluated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's.
- Cyclooxygenase (COX) : The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory properties, making it relevant for pain management studies.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Inhibition of AChE and BChE : A study indicated that compounds similar to this compound exhibited IC50 values ranging from 10 μM to 24 μM against AChE and BChE, indicating moderate inhibitory activity that may be beneficial for treating cognitive symptoms associated with Alzheimer's disease .
- Anti-inflammatory Activity : In vitro studies have shown that related compounds possess anti-inflammatory properties by inhibiting COX enzymes, suggesting that this compound may also exhibit similar effects .
Synthesis and Derivatives
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of various derivatives that may enhance biological activity or provide new therapeutic avenues.
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies may focus on:
- Detailed kinetic studies to determine specific interactions with target enzymes.
- Structure–activity relationship (SAR) analyses to optimize derivatives for enhanced efficacy.
Properties
IUPAC Name |
3-bromo-4-methoxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO4/c1-10-5(9)3(6)2-4(7)8/h3H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZANVCUZUNFGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.